molecular formula C10H12N4O2 B2483378 1-(2,4-Dimethoxybenzyl)tetrazole CAS No. 1823509-44-9

1-(2,4-Dimethoxybenzyl)tetrazole

Cat. No. B2483378
CAS RN: 1823509-44-9
M. Wt: 220.232
InChI Key: PKPICEMTGKGTNH-UHFFFAOYSA-N
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Description

1-(2,4-Dimethoxybenzyl)tetrazole is a chemical compound with the CAS Number: 1823509-44-9 and a molecular weight of 220.23 . It has a linear formula of C10H12N4O2 .


Synthesis Analysis

The synthesis of 1-substituted 1H-1,2,3,4-tetrazole compounds, which includes 1-(2,4-Dimethoxybenzyl)tetrazole, can be achieved in good yields from amines, triethyl orthoformate, and sodium azide through the catalyzed reaction with Yb(OTf)3 . Another approach involves the use of 2,4-dimethoxybenzyl (DMB) group for the protection of tetrazole, which is inert to various conditions, including those for ruthenium-catalyzed C–H arylation .


Molecular Structure Analysis

The molecular structure of 1-(2,4-Dimethoxybenzyl)tetrazole is represented by the Inchi Code: 1S/C10H12N4O2/c1-15-9-4-3-8(10(5-9)16-2)6-14-7-11-12-13-14/h3-5,7H,6H2,1-2H3 .


Chemical Reactions Analysis

Tetrazoles, including 1-(2,4-Dimethoxybenzyl)tetrazole, can react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They also undergo reactions with few active metals and produce new compounds which can be explosive to shocks .


Physical And Chemical Properties Analysis

1-(2,4-Dimethoxybenzyl)tetrazole is a white to yellow solid . It has a strong negative inductive effect (−I electron withdrawing) and weak positive mesomeric effect (+M electron releasing) .

Scientific Research Applications

Medicinal and Pharmaceutical Applications

Tetrazole and its derivatives, including “1-(2,4-Dimethoxybenzyl)tetrazole”, play a very important role in medicinal and pharmaceutical applications . They are often considered as a carboxylic acid replacement in drugs, not only because the pKa is close, but it also has approximately the same planar delocalized system space requirements .

Synthesis of Eco-friendly Approaches

The synthesis of tetrazole derivatives can be approached in ecofriendly ways such as the use of water as solvent, moderate conditions, nontoxic, easy extractions, easy setup, low cost, etc. with good to excellent yields .

Biological Activity

Tetrazoles have been found to exhibit a wide range of biological activities. For instance, certain tetrazole derivatives have shown central and peripheral analgesic properties .

Molecular Docking

Tetrazole nitrogen electron density results in the formation of so many stable metallic compounds and molecular complexes . This makes them useful in molecular docking studies.

Agriculture

Tetrazole compounds have also found applications in the field of agriculture . Their unique structural features make them useful in the development of various agrochemicals.

Material Science

In material science, tetrazoles are used due to their polynitrogen electron-rich planar structural features . They are used in the development of various functional materials.

Safety and Hazards

The safety information for 1-(2,4-Dimethoxybenzyl)tetrazole includes pictograms of an exploding bomb and an exclamation mark . The hazard statements include H203 and H302 . Precautionary statements include P210, P250, P280, P301+P312, and P370+P380 .

Future Directions

Tetrazole and its derivatives play a very important role in medicinal and pharmaceutical applications . They are being actively studied and are in various stages of clinical trials . The future of 1-(2,4-Dimethoxybenzyl)tetrazole could potentially lie in these areas, although specific future directions for this compound are not mentioned in the search results.

properties

IUPAC Name

1-[(2,4-dimethoxyphenyl)methyl]tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O2/c1-15-9-4-3-8(10(5-9)16-2)6-14-7-11-12-13-14/h3-5,7H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKPICEMTGKGTNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CN2C=NN=N2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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